molecular formula C15H16ClN3O3S B3411338 (E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide CAS No. 904512-62-5

(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide

Cat. No.: B3411338
CAS No.: 904512-62-5
M. Wt: 353.8 g/mol
InChI Key: SRGUJHNQGFXLEF-GXDHUFHOSA-N
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Description

(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a cyanovinyl group, and a sulfonyl group attached to a chlorophenyl moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyanovinyl intermediate: This step involves the reaction of a suitable precursor with a cyanide source under basic conditions to form the cyanovinyl group.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative of 4-chlorophenyl to introduce the sulfonyl group.

    Piperidine ring formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the cyanovinyl group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and cyanovinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide
  • (E)-1-(2-((4-methylphenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide
  • (E)-1-(2-((4-fluorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide

Uniqueness

(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in studies involving specific enzyme or receptor interactions, where the chlorine atom can play a crucial role in binding affinity and selectivity.

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-12-1-3-13(4-2-12)23(21,22)14(9-17)10-19-7-5-11(6-8-19)15(18)20/h1-4,10-11H,5-8H2,(H2,18,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGUJHNQGFXLEF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide
Reactant of Route 2
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide
Reactant of Route 3
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide
Reactant of Route 4
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide
Reactant of Route 6
(E)-1-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperidine-4-carboxamide

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